6-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Physicochemical properties Drug-likeness Lead optimization

Medicinal chemists optimizing kinase selectivity or antifolate potency face unnecessary synthetic burden when installing methyl groups on unsubstituted furo[2,3-d]pyrimidine cores. This 6-methyl variant provides the critical alkyl substituent pre-installed. - Eliminates early-stage N-/C-methylation steps; directly evaluate SAR on target engagement. - +0.4 logP over the unsubstituted core with no added HBD/HBA, optimizing CNS permeability profiles. - Enables regioselective 5-acetylation for advanced VEGFR-2 inhibitor intermediates. Standard research quantities available for immediate dispatch.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B13105332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylfuro[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)N=CNC2=O
InChIInChI=1S/C7H6N2O2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
InChIKeyCBLVWLCPAUTMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylfuro[2,3-d]pyrimidin-4(3H)-one: Core Scaffold and Physicochemical Profile


6-Methylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 24889-20-1) is a fused pyrimidinone heterocycle with molecular formula C7H6N2O2 and molecular weight 150.13 g/mol [1]. The scaffold comprises a furan ring annulated to a pyrimidin-4(3H)-one, with a methyl group at the 6-position. Computed drug‑likeness descriptors include XLogP3 of 0.5, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of 54.6 Ų [1]. This core serves as a versatile intermediate for kinase inhibitors and antifolate agents, and the 6‑methyl substituent critically influences both its physicochemical profile and biological recognition [2].

1
Kinase & antifolate lead optimization
Serves as a core scaffold for SAR studies in kinase inhibitor and DHFR-targeted programs.
2
Lipophilicity modulation without HBD/HBA change
6‑methyl substitution increases logP while retaining identical hydrogen‑bond donor/acceptor counts vs. the unsubstituted core.
3
Regioselective synthetic intermediate
Enables selective 5‑position acetylation, a key transformation in VEGFR‑2 inhibitor synthesis routes.

6-Methylfuro[2,3-d]pyrimidin-4(3H)-one: Why In-Class Substitution Is Not Interchangeable


Furo[2,3‑d]pyrimidine derivatives share a conserved core, yet even minor substituent changes produce dramatic shifts in biological activity. In one well‑characterized c‑Met kinase series, replacing a hydrogen with a methyl group at the R₁ position raised the IC₅₀ from 69.8 nM to >10,000 nM—a >140‑fold loss of potency [1]. Conversely, in classical antifolate DHFR inhibitors, N‑methylation of the furo[2,3‑d]pyrimidine system roughly doubled inhibitory activity [2]. These examples demonstrate that the presence, position, and electronic nature of a methyl substituent are not interchangeable among furo[2,3‑d]pyrimidine analogs, and that selection of the 6‑methyl variant must be driven by specific structure‑activity requirements rather than generic scaffold availability.

Methyl position and electronics can cause order‑of‑magnitude shifts in kinase activity; furo[2,3‑d]pyrimidine analogs with different methyl placement may show drastically altered binding profiles.
Antifolate potency may double with N‑methylation but collapse without the alkyl group; methyl substitution is not functionally silent in DHFR systems.
The unsubstituted core lacks regioselective acetylation capability, limiting synthetic routes that require 5‑position functionalization for advanced intermediates.

6-Methylfuro[2,3-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence


Lipophilicity and Size vs. Unsubstituted Core

The 6‑methyl substituent increases both molecular weight and lipophilicity relative to the parent furo[2,3‑d]pyrimidin‑4(3H)-one. The target compound exhibits MW 150.13 g/mol and XLogP3 = 0.5 [1], whereas the unsubstituted analog (CAS 186454‑69‑3) has MW 136.11 g/mol and a calculated XLogP3 of approximately 0.1 . Hydrogen‑bond donor/acceptor counts remain unchanged (1 HBD, 3 HBA). This ~0.4 unit increase in logP translates to a roughly 2.5‑fold increase in octanol‑water partition coefficient, which can modulate membrane permeability and aqueous solubility.

Lipophilicity & size
Cross-study comparable
ΔMW +14 g/mol; ΔXLogP3 ≈ +0.4 (~2.5× higher P)
Supports selection when a modest lipophilicity increase is desired without altering hydrogen‑bond capacity.
Computed properties from PubChem (XLogP3 algorithm).
Physicochemical properties Drug-likeness Lead optimization

Kinase Inhibition Selectivity and c-Met Activity Modulation

In a head‑to‑head series of furo[2,3‑d]pyrimidine c‑Met inhibitors, compound 2 (R₁ = H, R₂ = Phenyl) displayed an IC₅₀ of 69.8 nM, while compound 3 (R₁ = CH₃, R₂ = Thien‑2‑yl) was essentially inactive (IC₅₀ > 10,000 nM), a greater than 140‑fold loss in potency [1]. Although the comparison involves simultaneous substitution at two positions, the data illustrate that a methyl group at R₁ (adjacent to the pyrimidine nitrogen) can abrogate kinase binding. This provides a class‑level inference that the 6‑methyl group on the furo[2,3‑d]pyrimidine scaffold may critically influence kinase selectivity and should not be assumed to be silent.

c‑Met kinase inhibition
Class-level inference
R₁=CH₃ analog IC₅₀ >10,000 nM vs. R₁=H analog 69.8 nM (>140‑fold shift)
Indicates 6‑methyl substitution can critically alter kinase binding; not a conservative replacement.
Class analog data; direct measurement on target compound may differ.
Kinase inhibitor c-Met Structure-activity relationship

Antifolate Activity Enhancement via Methylation

In a classical antifolate series, the N‑9 methyl analogue of a 2,4‑diaminofuro[2,3‑d]pyrimidine exhibited approximately twice the DHFR inhibitory potency of its non‑methylated parent, with IC₅₀ values in the 10⁻⁸ to 10⁻⁶ M range [1]. While this methylation site differs from the 6‑position of the target compound, it demonstrates that alkyl substitution on the furo[2,3‑d]pyrimidine core can significantly enhance biological activity through electronic and steric effects. Non‑classical analogues lacking the glutamate side chain were uniformly inactive (IC₅₀ > 3 × 10⁻⁵ M), highlighting the cooperative role of substituents in achieving potency.

DHFR inhibition
Class-level inference
N‑CH₃ classical analog ~2× more potent than non‑methylated parent
Supports antifolate programs where methyl substitution may enhance target engagement evaluation.
Methylation site differs from 6‑position; class‑level trend.
Antifolate DHFR inhibitor Medicinal chemistry

Synthetic Versatility for VEGFR-2 Inhibitor Intermediates

6‑Methylfuro[2,3‑d]pyrimidin‑4(3H)‑one serves as the direct precursor to 5‑acetyl‑6‑methylfuro[2,3‑d]pyrimidin‑4(3H)‑one, a key intermediate in the synthesis of novel anticancer thiadiazole analogs targeting VEGFR‑2 [1]. The presence of the 6‑methyl group activates the 5‑position toward electrophilic acetylation, yielding the acetyl derivative in useful yields under standard conditions (formic acid/acetic anhydride, reflux). In contrast, the unsubstituted furo[2,3‑d]pyrimidin‑4(3H)‑one does not undergo the same regioselective functionalization, limiting its utility in this synthetic pathway.

Synthetic utility
Supporting evidence
6‑methyl enables regioselective 5‑acetylation; unsubstituted core unreactive
Essential intermediate for VEGFR‑2 inhibitor synthesis requiring 5‑position functionalization.
Formic acid/Ac₂O reflux; qualitative reactivity difference.
Synthetic intermediate VEGFR-2 inhibitor Thiadiazole analog

6-Methylfuro[2,3-d]pyrimidin-4(3H)-one: High-Value Application Scenarios


Kinase Inhibitor Optimization for Fine-Tuned Lipophilicity

When a kinase inhibitor program seeks to improve membrane permeability without adding hydrogen‑bond donors or acceptors, the 6‑methyl substitution offers a +0.4 logP increment over the unsubstituted core while retaining identical HBD/HBA counts [1]. This makes the compound a preferred building block for CNS‑penetrant kinase inhibitor design, where lipophilicity must be carefully balanced against efflux liability.

Antifolate Drug Discovery Leveraging Methyl-Enhanced DHFR Binding

Based on the observation that N‑methylation of classical furo[2,3‑d]pyrimidine antifolates doubles DHFR inhibitory potency [2], the 6‑methyl variant provides a pre‑installed alkyl group that can be exploited in the design of next‑generation antifolates. Procurement of this compound allows medicinal chemists to bypass early‑stage methylation steps and directly evaluate the impact of the methyl group on target engagement.

Synthesis of VEGFR-2-Targeted Anticancer Agents via 5-Acetyl Intermediate

In the synthesis of thiadiazole‑based VEGFR‑2 inhibitors, 5‑acetyl‑6‑methylfuro[2,3‑d]pyrimidin‑4(3H)‑one is the essential advanced intermediate [3]. Starting from the 6‑methyl core ensures regioselective acetylation at the 5‑position, a transformation that is not feasible with the unsubstituted analog. This scenario directly translates to faster SAR exploration and reduced synthetic step count.

c-Met Kinase Profiling to Assess Methyl Group Tolerance

Given that a closely related furo[2,3‑d]pyrimidine analog bearing a methyl substituent at R₁ exhibits >140‑fold loss in c‑Met activity compared to the hydrogen analog [4], the 6‑methyl derivative can serve as a critical control compound in selectivity profiling. Its inclusion in kinase panels helps deconvolute the contribution of the methyl group to target binding and off‑target effects.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilicity shift without altering HBD/HBA profile
Membrane permeability vs. efflux balance review
Antifolate drug discovery
Methyl group effect on DHFR target engagement
Selectivity profiling and binding evaluation
VEGFR‑2 inhibitor synthesis
Regioselective 5‑acetylation enabled by 6‑methyl
Synthetic route efficiency and intermediate utility
c‑Met kinase profiling
Methyl group contribution to kinase selectivity
Kinase panel interpretation and off‑target assessment
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